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molecular formula C12H8BrN B8643581 (5-Bromo-2-naphthalenyl)acetonitrile

(5-Bromo-2-naphthalenyl)acetonitrile

Cat. No. B8643581
M. Wt: 246.10 g/mol
InChI Key: ZSHFIRFIFYOQRV-UHFFFAOYSA-N
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Patent
US04895861

Procedure details

A suspension of 5-bromo-2-bromomethylnaphthalene (4.50 g, 15 mmol) and NaCN (784 mg, 16 mmol) in 9:1 CH3CN/H2O (150 mL) was heated to reflux for 1 hour during which time the reaction mixture became homogeneous. The solution was cooled to room temperature and the volatiles removed in vacuo. The aqueous residue was partitioned between H2O (200 mL) and CH2Cl2 (200 mL). The aqueous phase was further washed with CH2Cl2 (1×200 mL) and the combined organic layers dried (Na2SO4) and concentrated in vacuo to give the product as a white solid (3.66 g, 99%). This material was of sufficient purity to be used as such without purification.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
784 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([CH2:12]Br)=[CH:7]2.[C-:14]#[N:15].[Na+]>CC#N.O>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([CH2:12][C:14]#[N:15])=[CH:7]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
BrC1=C2C=CC(=CC2=CC=C1)CBr
Name
Quantity
784 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CC#N.O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour during which time the reaction mixture
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuo
CUSTOM
Type
CUSTOM
Details
The aqueous residue was partitioned between H2O (200 mL) and CH2Cl2 (200 mL)
WASH
Type
WASH
Details
The aqueous phase was further washed with CH2Cl2 (1×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CC(=CC2=CC=C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.66 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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